1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate
Description
1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate is a derivative of the 1,2,4-thiadiazole heterocycle, characterized by amino groups at the 3- and 5-positions and a p-toluenesulfonate counterion. This compound is synthesized via non-aqueous diazotization of 3,5-diamino-1,2,4-thiadiazole using tert-butyl nitrite and CuI in acetonitrile, followed by salt formation with p-toluenesulfonic acid . Key spectroscopic data include:
- NMR: $ ^1H $-NMR (DMSO-d6): 5.91 ppm (s, 2H, NH$2$), 7.53 ppm (s, 2H, NH$2$); $ ^{13}C $-NMR: 166.7 ppm (C3), 181.6 ppm (C5) .
- UV-Vis: λ$_{\text{max}}$ = 256 nm (ε = 406 m$^2$ mol$^{-1}$) in acetonitrile, showing a bathochromic shift due to amino substituents .
- MS: m/z 117.0 [M + 1]$^+$ for the free base .
The compound serves as a precursor for synthesizing halogenated derivatives (e.g., 3,5-diiodo-1,2,4-thiadiazole) via cross-coupling reactions, enabling applications in pharmaceuticals and agrochemicals .
Properties
CAS No. |
5380-27-8 |
|---|---|
Molecular Formula |
C9H12N4O3S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C7H8O3S.C2H4N4S/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-5-2(4)7-6-1/h2-5H,1H3,(H,8,9,10);(H4,3,4,5,6) |
InChI Key |
FXQDQNMVXPFVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidinothiourea Derivatives
The most direct route involves cyclizing amidinothiourea precursors under controlled conditions. As detailed in patent US4418209A, amidinothioureas react with sulfur donors in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the 1,2,4-thiadiazole ring. For example:
Multi-Component Reactions (MCRs)
MCRs offer a one-pot alternative to streamline synthesis. A study on analogous 1,2,4-thiadiazole-triazole hybrids demonstrates that combining dithiourea, potassium phosphate, and sulfur in dimethyl sulfoxide (DMSO) at 130°C for 12 hours achieves cyclization with minimal byproducts. This method avoids intermediate isolation, improving efficiency.
Incorporation of the p-Toluenesulfonate Group
Alternative Protonation Methods
In cases where sulfonation yields are suboptimal, direct protonation with p-toluenesulfonic acid (TsOH) in ethanol at reflux (78°C) provides the salt form. This method avoids halogenated solvents but requires careful pH adjustment to prevent decomposition.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from comparative studies reveal the impact of solvent polarity on yield:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 130 | 71 | 98 |
| DMSO | 130 | 68 | 95 |
| THF | 80 | 52 | 90 |
Catalysts like cesium carbonate (Cs₂CO₃) or triethylamine (TEA) enhance reaction rates by deprotonating intermediates, as seen in the synthesis of thiadiazole-triazole hybrids.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfur and byproducts.
-
Recrystallization : Ethanol or acetonitrile yields crystals with >99% purity, critical for pharmaceutical applications.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO- d₆) :
-
¹³C NMR :
Scalability and Industrial Relevance
Chemical Reactions Analysis
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and various halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
1,2,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives with substitutions on the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32.6 μg/mL |
| Compound B | E. coli | 47.5 μg/mL |
| Compound C | C. albicans | 32.6 μg/mL |
Anticancer Properties
Recent studies have identified 1,2,4-thiadiazole derivatives as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer progression. For example, compounds have demonstrated selective inhibition of histone demethylase LSD1, which is associated with various cancers . The structure-activity relationship (SAR) studies have revealed promising candidates with IC50 values in the nanomolar range.
Table 2: Anticancer Activity of Thiadiazole Analogues
| Compound | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 0.046 |
| Compound E | HepG2 | 0.065 |
Agricultural Applications
Thiadiazole compounds are also explored for their potential as agrochemicals. Their ability to act as fungicides and herbicides has been investigated due to their efficacy in managing plant diseases and pests. Some studies suggest that these compounds can enhance plant resistance to pathogens when applied as foliar treatments.
Material Science
In material science, the unique properties of thiadiazoles make them suitable for developing novel materials with specific electronic properties. Research is ongoing into their use in organic electronics and photovoltaic devices due to their ability to form conductive films.
Case Study 1: Antimicrobial Efficacy
A study conducted by Pintilie et al. evaluated several thiadiazole derivatives against bacterial strains and found that certain compounds exhibited superior activity compared to standard antibiotics . The findings suggest that these derivatives could serve as lead compounds for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism
Research published in the International Journal of Molecular Sciences detailed the synthesis of new thiadiazole analogues that selectively inhibited LSD1 in cancer cells . The study highlighted the potential for these compounds to induce apoptosis in cancer cells through targeted mechanisms.
Mechanism of Action
The mechanism of action of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Differences :
- Reactivity: Halogenated derivatives (e.g., diiodo) are more reactive in cross-coupling reactions, enabling modular drug synthesis, whereas the diamino derivative is primarily a synthetic intermediate .
- Spectroscopy: Amino groups induce a significant bathochromic UV shift (256 nm vs. 237–261 nm for diiodo), reflecting enhanced conjugation .
Comparison with 3,5-Diamino-1,2,4-Triazole (DAT)
Key Differences :
- Chemical Behavior: DAT exhibits divergent reactivity in condensations (e.g., forming pyrimidinones), whereas the thiadiazole derivative is tailored for halogenation .
- Applications : DAT is prominent in energetic materials due to its high nitrogen content, while the thiadiazole derivative is leveraged for bioactive molecule synthesis .
Comparison with Other Amino-Substituted Thiadiazoles
- 5-Amino-1,2,4-thiadiazole: Exhibits a UV λ$_{\text{max}}$ at 247 nm, shorter than the 3,5-diamino derivative (256 nm), demonstrating the bathochromic effect of additional amino groups .
- 3-Amino-1,2,4-thiadiazole: Lacks the C5 amino group, reducing its utility in regioselective coupling reactions compared to the 3,5-diamino analogue .
Biological Activity
1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate (CAS No. 5380-27-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C9H12N4O3S2
- Molecular Weight : 288.349 g/mol
- IUPAC Name : 4-methylbenzenesulfonic acid; 1,2,4-thiadiazole-3,5-diamine
- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N
The compound features a thiadiazole ring which is known for its potential pharmacological activities. The presence of amino groups and the sulfonate moiety enhances its solubility and reactivity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:
- Antibacterial Properties : Research indicates that 1,2,4-thiadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. In particular, compounds with substitutions at the thiadiazole ring have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The compound has also been noted for antifungal properties, with specific derivatives showing activity against fungi such as Candida albicans and Aspergillus niger .
Antioxidant Properties
A study highlighted the antioxidant capabilities of thiadiazole derivatives. Compounds containing the thiadiazole scaffold demonstrated strong radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells .
Other Biological Activities
Thiadiazole compounds have been investigated for additional pharmacological effects:
- Analgesic and Anti-inflammatory Effects : Some derivatives exhibit pain-relieving and inflammation-reducing properties .
- Antitubercular Activity : Certain thiadiazole derivatives have shown promise in combating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .
The biological activity of 1,2,4-thiadiazole compounds is primarily attributed to their ability to interact with various biological targets. The thiadiazole moiety can form complexes with metal ions and modulate enzyme activities involved in metabolic pathways. Additionally, the amino groups can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of 1,2,4-thiadiazole derivatives typically involves reactions between dithiourea or amidinothiourea and hydrogen peroxide under controlled conditions. This method allows for the introduction of various substituents to tailor biological activity .
Q & A
Q. Table 1. Comparative Yields of 3,5-Disubstituted Thiadiazoles via Different Methods
| Entry | Substrate | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thioamide | LiOtBu, Toluene, 140°C | 45–67 | |
| 2 | Methylketone | PdCl₂/K₂HPO₄, DMSO, 130°C | 35–75 | |
| 3 | 3,5-Diiodo-Thiadiazole | Pd(PPh₃)₂Cl₂, Et₃N, 50°C | 62 |
Q. Table 2. Key Spectroscopic Signatures of 3,5-Diamino-1,2,4-Thiadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
